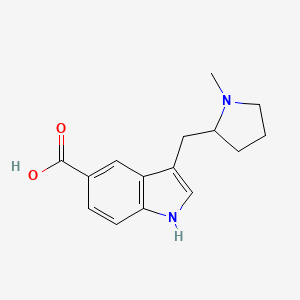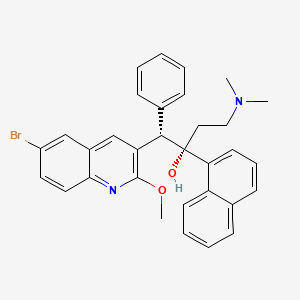
Polypodine B 20,22-acetonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polypodine B 20,22-acetonide is a naturally occurring ecdysteroid, a class of polyhydroxylated sterols. Ecdysteroids are known for their role as molting and metamorphosis hormones in insects and crustaceans.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Polypodine B 20,22-acetonide involves the selective protection of the 20,22-vicinal diol groups. One common method includes the reaction of 20-hydroxyecdysone with phenylboronic acid to block the 20,22-positions, followed by 2,3-acetonation and 25-silylation to afford the dioxolane derivative .
Industrial Production Methods
The process would include the isolation of the precursor compound from natural sources, followed by chemical modifications to achieve the desired acetonide derivative .
Chemical Reactions Analysis
Types of Reactions
Polypodine B 20,22-acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce ketone groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Mechanism of Action
Polypodine B 20,22-acetonide exerts its effects by interacting with ecdysteroid receptors in target organisms. These receptors are part of a signaling pathway that regulates gene expression related to molting and metamorphosis in insects. The compound binds to the receptor, activating it and triggering a cascade of molecular events that lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
20-Hydroxyecdysone: A widely studied ecdysteroid with similar biological activities.
Ajugasterone C: Another ecdysteroid with comparable properties.
Makisterone A: Known for its role in insect development.
Uniqueness
Polypodine B 20,22-acetonide is unique due to its specific acetonide modification at the 20,22-positions, which can enhance its stability and biological activity compared to other ecdysteroids.
Properties
Molecular Formula |
C30H48O8 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C30H48O8/c1-24(2,34)11-10-23-28(7,38-25(3,4)37-23)21-9-13-29(35)18-14-22(33)30(36)16-20(32)19(31)15-27(30,6)17(18)8-12-26(21,29)5/h14,17,19-21,23,31-32,34-36H,8-13,15-16H2,1-7H3/t17-,19-,20+,21-,23+,26+,27+,28+,29+,30+/m0/s1 |
InChI Key |
HZCBCWUIZCCMEB-HUSZLGJPSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CC[C@@H]2[C@@]5([C@H](OC(O5)(C)C)CCC(C)(C)O)C)O |
Canonical SMILES |
CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5(C4(CC(C(C5)O)O)C)O)C)O)CCC(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


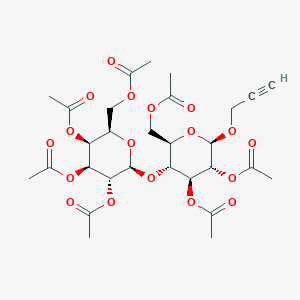
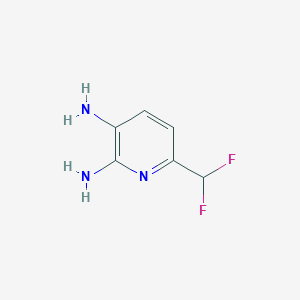
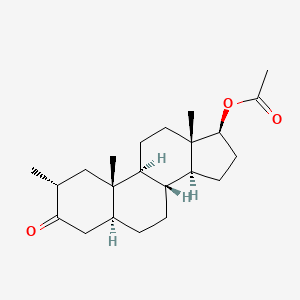
![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)

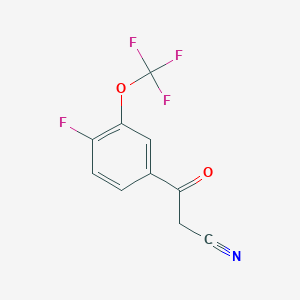
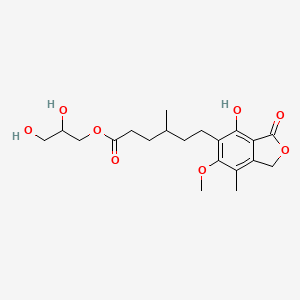
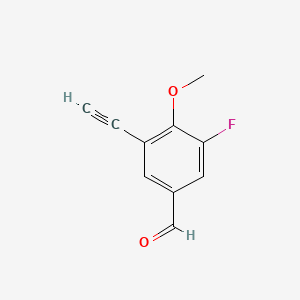
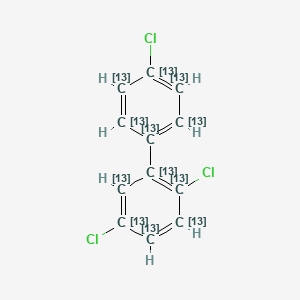
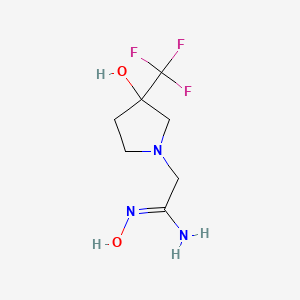
![4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol](/img/structure/B15292923.png)
![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15292930.png)
